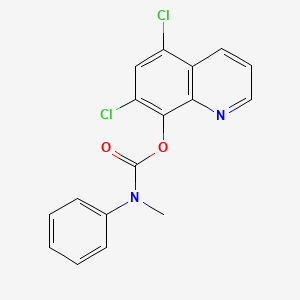
5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
5,7-Dichloro-8-quinolinyl methyl(phenyl)carbamate has been a compound of interest in various synthetic and chemical transformation studies. For example, research has explored the reaction of phenyl N-(8-quinolinyl)carbamate with sodium borohydride to afford 1,2-dihydro-4H-imidazo-[5,4,1-ij]quinolin-2-one, highlighting the compound's potential for functionalization and transformation into diverse heterocyclic structures (Saari et al., 1982).
Antimalarial Activity
A series of derivatives related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate has been prepared and evaluated for antimalarial activity. These studies found that certain derivatives exhibit excellent activity against resistant strains of malaria parasites and have pharmacokinetic properties that may allow for prolonged protection against infection even after oral administration, indicating their significant potential in antimalarial drug development (Werbel et al., 1986).
Anticancer Potential
Quinoxaline derivatives, including those structurally related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, have been investigated for their anticancer properties. Studies involving synthesis, crystal structure, and docking predictions have suggested potential anticancer activity against human proteins, with promising interactions at active site regions. This research provides a foundation for further exploration of these compounds as anticancer agents (Abad et al., 2021).
Cytotoxic and Molecular Docking Studies
Research on 6,7-dichloro-2-methyl-5,8-quinolinedione, a compound closely related to 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, has revealed its potential as an anticancer active compound. Through various experimental and quantum chemical calculations, this compound has demonstrated higher cytotoxic activity against certain cancer cell lines, further supported by molecular docking studies to examine interactions with relevant enzymes (Kadela-Tomanek et al., 2018).
Control of Vibriosis in Aquaculture
Studies have indicated the usefulness of substituted quinolines, including 5,7-dichloro-8-quinolinyl methyl(phenyl)carbamate, for the control of vibriosis in turbot, a significant concern in aquaculture. These compounds have shown rapid inactivation of bacterial isolates and control of disease manifestation in fish, highlighting their potential application in aquaculture disease management (Austin et al., 1982).
Propiedades
IUPAC Name |
(5,7-dichloroquinolin-8-yl) N-methyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-21(11-6-3-2-4-7-11)17(22)23-16-14(19)10-13(18)12-8-5-9-20-15(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCTVODKYLZZRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloroquinolin-8-yl methyl(phenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-hydroxy-N-[3-(4-morpholinyl)propyl]-2,2-diphenylacetamide](/img/structure/B5566740.png)
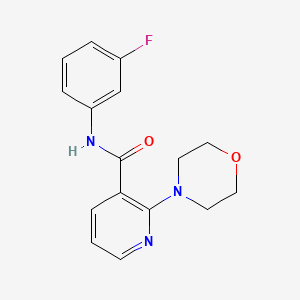
![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![methyl {[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5566759.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)
![4-benzyl-1-(2-{4-[(methylthio)methyl]piperidin-1-yl}-2-oxoethyl)pyrrolidin-2-one](/img/structure/B5566770.png)
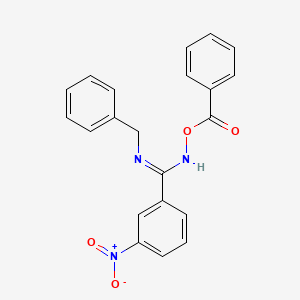
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-furoate](/img/structure/B5566786.png)
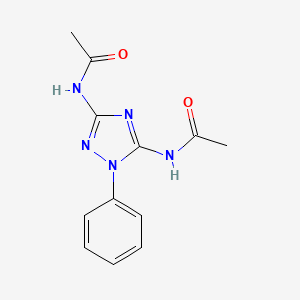
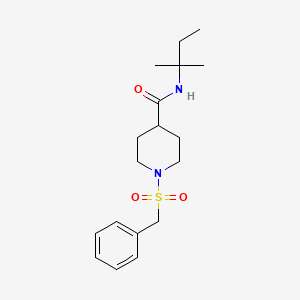
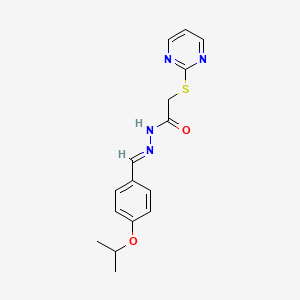
![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)
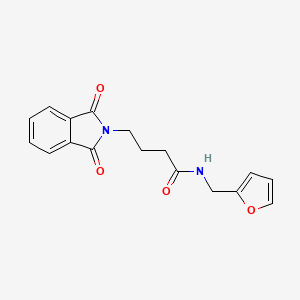
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)